2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide
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Overview
Description
2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide is a complex organic compound characterized by the presence of cyano, fluoro, nitro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Cyano Group Introduction: Addition of the cyano group via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the fluoro group can yield various substituted aromatic compounds.
Scientific Research Applications
2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[cyano(4-chloro-3-nitrophenyl)amino]-N,N-diethylacetamide
- 2-[cyano(4-bromo-3-nitrophenyl)amino]-N,N-diethylacetamide
- 2-[cyano(4-iodo-3-nitrophenyl)amino]-N,N-diethylacetamide
Uniqueness
2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(N-cyano-4-fluoro-3-nitroanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3/c1-3-16(4-2)13(19)8-17(9-15)10-5-6-11(14)12(7-10)18(20)21/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYKPLMYZAOFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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